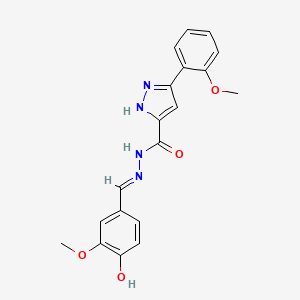

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a hydrazone linker (-NH-N=CH-) bridging a pyrazole core and substituted aromatic moieties. Its structure features:

- Pyrazole ring: Position 3 is substituted with a 2-methoxyphenyl group, while position 5 is functionalized with a carbohydrazide group.

- Hydrazone moiety: The benzylidene group at N' is substituted with 4-hydroxy-3-methoxy, contributing to hydrogen bonding and electronic effects.

This compound is hypothesized to exhibit biological activities (e.g., antimicrobial, anticancer) due to its structural similarity to pharmacologically active pyrazole derivatives .

Properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-26-17-6-4-3-5-13(17)14-10-15(22-21-14)19(25)23-20-11-12-7-8-16(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMHKWUCAGQSMO-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole core, which is often associated with various pharmacological activities.

1. Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. A review highlighted that many pyrazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving inhibition rates comparable to standard antibiotics .

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Pyrazole A | Staphylococcus aureus | 15 | |

| Pyrazole B | Escherichia coli | 18 | |

| Target Compound | Proteus vulgaris | 16 | Current Study |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. The compound demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity Assay

In a study involving human cancer cell lines, the compound showed an IC50 value of 25 µM against A-431 cells, suggesting moderate activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed using in vitro assays. The results indicated that it could inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Research Findings

A study reported that at a concentration of 100 µg/mL, the compound reduced TNF-alpha levels by approximately 30%, showcasing its potential for treating inflammatory conditions .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The presence of hydroxyl and methoxy groups may enhance its binding affinity to enzymes involved in inflammation and cancer progression.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. Studies have shown that (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antidiabetic Potential

Molecular docking studies suggest that this compound may interact with specific proteins associated with diabetes management, such as the 4AMJ protein. This interaction hints at its potential as an anti-diabetic agent by modulating glucose metabolism .

Anticancer Properties

The pyrazole derivatives have been recognized for their anticancer activities. This compound has shown cytotoxic effects on several human cancer cell lines in preliminary studies, indicating its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted by Muthukumar et al., the compound was tested against a panel of bacterial strains. The results demonstrated an inhibition zone comparable to standard antibiotics, suggesting that further exploration into its mechanism of action could lead to new therapeutic agents .

Computational Studies

Computational analyses using hybrid B3LYP/6-311++G** methods have provided insights into the electronic properties of this compound. These studies revealed low reactivity and high stability, which are favorable characteristics for drug development .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzylidene and pyrazole rings significantly influence solubility, stability, and bioactivity.

Key Observations :

Trends :

- Acetic acid catalysis () provides higher yields (~78%) compared to HCl .

- Longer reaction times for electron-withdrawing substituents (e.g., Cl) may reflect slower condensation kinetics.

Spectroscopic and Computational Comparisons

Spectroscopic Data

- IR Spectroscopy :

- NMR :

Computational Insights

DFT studies (B3LYP/6-311G**) highlight electronic properties:

Notable Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.